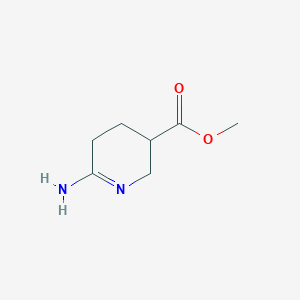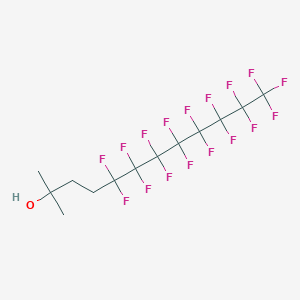![molecular formula C13H11FO B127013 [4-(4-Fluorophenyl)phenyl]methanol CAS No. 147497-56-1](/img/structure/B127013.png)
[4-(4-Fluorophenyl)phenyl]methanol
Vue d'ensemble
Description
“[4-(4-Fluorophenyl)phenyl]methanol” is a chemical compound that is used as a building block in the synthesis of various substances . It is also known as “4,4’-Difluorobenzhydrol” or “Bis (4-fluorophenyl) carbinol” and has a molecular weight of 220.21 .
Synthesis Analysis
The synthesis of “[4-(4-Fluorophenyl)phenyl]methanol” involves the use of Bis(4-fluorophenyl)-methanol and 4-nitrophthalonitrile dissolved in DMF . The mixture is stirred at room temperature under an argon atmosphere .
Molecular Structure Analysis
The molecular structure of “[4-(4-Fluorophenyl)phenyl]methanol” consists of a methanol group attached to two phenyl groups, each of which has a fluorine atom at the para-position . The molecular formula is C13H10F2O .
Chemical Reactions Analysis
“[4-(4-Fluorophenyl)phenyl]methanol” is a degradation product of flunarizine hydrochloride (FLZ) . It is used in the synthesis of aromatic polyethers through nucleophilic aromatic substitution .
Physical And Chemical Properties Analysis
“[4-(4-Fluorophenyl)phenyl]methanol” is a solid substance with a molecular weight of 220.21 . It has a boiling point of 143 °C/3 mmHg and a melting point of 43-45 °C .
Applications De Recherche Scientifique
Medicine: Antipsychotic Drug Synthesis
[4-(4-Fluorophenyl)phenyl]methanol: is a valuable precursor in the synthesis of antipsychotic medications such as fluspirilene , pimozide , and penfluridol . These drugs are used to treat psychiatric disorders by modulating neurotransmitter systems in the brain.
Materials Science: Polymer Synthesis
This compound serves as a building block for creating aromatic polyethers through nucleophilic aromatic substitution reactions . It’s instrumental in synthesizing high-performance materials with applications in advanced composites and electronics.
Organic Synthesis: Intermediate for Macromolecules
In organic chemistry, [4-(4-Fluorophenyl)phenyl]methanol is used as an intermediate for synthesizing active pharmaceutical ingredients (APIs) and complex macromolecules, showcasing its versatility in drug development and material engineering .
Analytical Chemistry: Spectral and Fluorescence Studies
The compound’s derivatives, like nickel phthalocyanine complexes , have been studied for their spectral and fluorescence properties, which are crucial in analytical methods such as UV-Vis and fluorescence spectroscopy .
Pharmacology: Drug Discovery
Its role in pharmacology is not limited to antipsychotics; it also contributes to the discovery and development of new drugs by providing a fluorinated structure that can enhance the binding affinity and metabolic stability of pharmacological agents .
Nanotechnology: Macrocycle Synthesis
[4-(4-Fluorophenyl)phenyl]methanol: is involved in the synthesis of macrocyclic compounds like phthalocyanines, which have applications in nanotechnology, including optical recording materials , organic semiconductors , and solar cells .
Safety and Hazards
Orientations Futures
“[4-(4-Fluorophenyl)phenyl]methanol” is an important building block for synthesizing antipsychotic drugs such as fluspirilene, pimozide, and penfluridol . It is also used in the total synthesis of Tunicamycin V, a homologous nucleoside antibiotic . It has potential applications in the synthesis of aromatic polyethers and graft polymers .
Propriétés
IUPAC Name |
[4-(4-fluorophenyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWIVXLMMVNSCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362755 | |
| Record name | (4'-Fluoro[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Fluorophenyl)phenyl]methanol | |
CAS RN |
147497-56-1 | |
| Record name | (4'-Fluoro[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

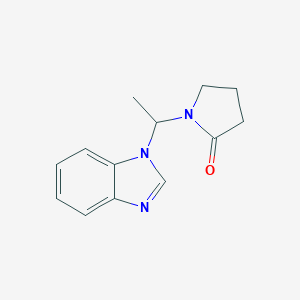


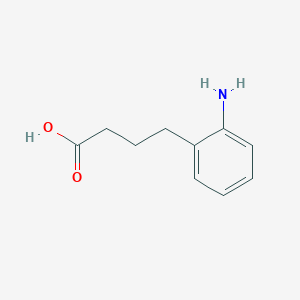
![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane](/img/structure/B126944.png)
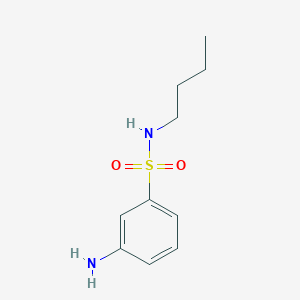
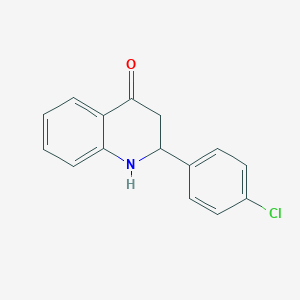
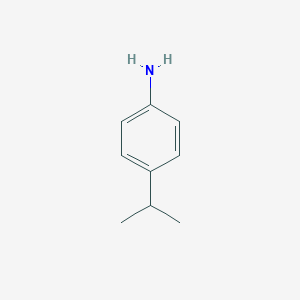
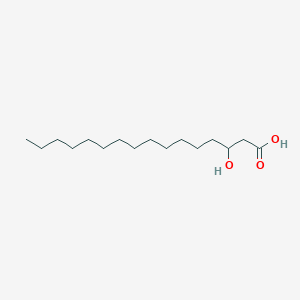

![2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B126961.png)

